molecular formula C20H26N2O2 B2672808 N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide CAS No. 952966-62-0

N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2672808
CAS No.: 952966-62-0
M. Wt: 326.44
InChI Key: ZALJILVLXYHSJX-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule propanamide derivative of significant interest for basic pharmacological research and neuropharmacology studies. This compound is designed for investigational use in early-stage drug discovery, particularly for researchers exploring ligand-receptor interactions involving G-protein coupled receptors (GPCRs). The structural architecture of this compound, featuring a propanamide linker core with methoxyphenyl and dimethylaminophenethyl substituents, is characteristic of scaffolds used in developing receptor probes . Compounds within this structural family have been investigated for their potential to interact with neuropeptide FF (NPFF) receptor systems, which are known to play a role in modulating opioid-mediated analgesia, tolerance, and dependence . The presence of the 4-methoxyphenyl group is a recurring pharmacophoric element in various bioactive molecules, while the dimethylamino group can influence the molecule's physicochemical properties and binding characteristics . Researchers utilize this compound strictly as a reference standard or as a chemical intermediate for the synthesis of more complex analogs in structure-activity relationship (SAR) studies. It is supplied as a solid and must be stored under appropriate conditions to maintain stability. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-22(2)18-9-4-17(5-10-18)14-15-21-20(23)13-8-16-6-11-19(24-3)12-7-16/h4-7,9-12H,8,13-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALJILVLXYHSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Phenethyl Intermediate: The initial step involves the synthesis of the phenethyl intermediate. This can be achieved through the reaction of 4-dimethylaminobenzaldehyde with a suitable Grignard reagent, followed by reduction.

    Coupling with Methoxyphenyl Propanamide: The phenethyl intermediate is then coupled with 4-methoxyphenyl propanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Psychoactive Properties

N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide is structurally similar to other psychoactive compounds, including U-47700, which has been associated with opioid-like effects. Reports indicate that substances with similar structures can lead to severe side effects such as respiratory depression and altered consciousness when abused . The compound's interaction with opioid receptors suggests potential for both therapeutic and recreational use, necessitating careful regulation and further research into its safety profile.

Analgesic Properties

Research indicates that compounds related to this compound exhibit significant analgesic activity. For instance, studies on related piperidinyl compounds have shown their effectiveness in pain management through various mechanisms, including modulation of pain pathways in the central nervous system . This positions the compound as a candidate for further investigation as a novel analgesic agent.

Anthelmintic Activity

The compound's structural analogs have been evaluated for their anthelmintic properties. For example, N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, has shown promise against nematodes like Toxocara canis. It demonstrated effective viability reduction of parasites while exhibiting lower cytotoxicity compared to traditional treatments . This suggests that this compound could be explored for similar applications in treating parasitic infections.

G Protein-Coupled Receptor Modulation

This compound may also interact with G protein-coupled receptors (GPCRs), which are crucial targets in drug development. Compounds that modulate these receptors can lead to significant therapeutic effects across various conditions, including inflammation and metabolic disorders . Further studies are needed to elucidate its specific interactions and potential therapeutic benefits.

Case Study 1: Acute Intoxication Incidents

Several case reports have documented acute intoxication from substances structurally similar to this compound. For instance, individuals experiencing severe respiratory depression after using U-47700 highlighted the dangers associated with misuse of such compounds. These cases underscore the need for comprehensive toxicological assessments and public health strategies to manage risks associated with novel psychoactive substances .

Case Study 2: Anthelmintic Efficacy

In vitro studies on N-(4-methoxyphenyl)pentanamide revealed its effectiveness against Toxocara canis, showcasing a promising alternative to existing treatments with reduced toxicity profiles. This study emphasized the importance of developing simplified derivatives that maintain efficacy while minimizing adverse effects, paving the way for future research on similar compounds .

Data Tables

Application AreaCompound NameKey Findings
Psychoactive PropertiesThis compoundPotential for opioid-like effects; risk of abuse
Analgesic PropertiesPiperidinyl analogsSignificant analgesic activity in animal models
Anthelmintic ActivityN-(4-methoxyphenyl)pentanamideEffective against Toxocara canis with low cytotoxicity
GPCR ModulationRelated compoundsPotential therapeutic targets for various disorders

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological receptors, while the methoxyphenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)phenethyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-(dimethylamino)phenethyl)-3-(4-chlorophenyl)propanamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activity

N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by the following structural formula:

C18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This structure includes a dimethylamino group, a phenethyl moiety, and a methoxy-substituted phenyl group, which are pivotal for its biological activity.

1. Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell growth in human cancer cell lines such as A-375 and HT-29 with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
This compoundA-3756.2
This compoundHT-298.4

The mechanism by which this compound exerts its antiproliferative effects appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .

Key Mechanisms:

  • Caspase Activation: Promotes programmed cell death.
  • Inhibition of Cell Cycle Progression: Disruption of mitotic processes.

3. Anti-Malarial Activity

Another area of interest is the compound's potential anti-malarial properties. Similar structures have been explored for their ability to inhibit cysteine proteases like falcipain-2 from Plasmodium falciparum, which is essential for hemoglobin degradation in malaria parasites. These inhibitors can effectively block parasite growth in vitro .

Inhibitory Concentrations:

  • Compounds with similar structures showed effective inhibition of falcipain-2 at nanomolar concentrations, suggesting that this compound may also possess similar activities.

Case Studies

  • Study on Anticancer Properties:
    A recent study evaluated the anticancer efficacy of various derivatives similar to this compound. The results indicated that modifications to the dimethoxyphenyl group significantly influenced potency against cancer cells while maintaining favorable pharmacokinetic properties .
  • Evaluation of Anti-Malarial Activity:
    In vitro assays demonstrated that compounds derived from this structural framework effectively inhibited P. falciparum growth by targeting falcipain-2, leading to reduced parasitemia in treated cultures .

Q & A

Q. Table 1. Key Synthetic Parameters for Propanamide Derivatives

ParameterOptimal ConditionReference
Coupling ReagentEDC/HOBt or HATU
SolventAnhydrous DMF or DCM
Reaction Time12–24 hr (room temp)
PurificationColumn chromatography

Q. Table 2. Hazard and Safety Data

Hazard CodeRisk StatementPrecautionary Measure
H313Skin contact irritationWear nitrile gloves
H333Inhalation toxicityUse fume hood
H303Harmful if swallowedAvoid eating/drinking in lab

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